molecular formula C8H8F2O B8251606 1,3-difluoro-2-methoxy-5-methylbenzene

1,3-difluoro-2-methoxy-5-methylbenzene

Cat. No.: B8251606
M. Wt: 158.14 g/mol
InChI Key: LLLKVANSXIBZRR-UHFFFAOYSA-N
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Description

1,3-difluoro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-difluoro-2-methoxy-5-methylbenzene typically involves the fluorination of 4-methylanisole. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process often includes steps such as halogenation, methylation, and etherification, followed by purification to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-difluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anisoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-difluoro-2-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-methoxy-5-methylbenzene is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2,4-Difluoroanisole: Similar structure but with fluorine atoms at different positions.

    2,6-Dichloro-4-methylanisole: Chlorine atoms instead of fluorine, leading to different reactivity.

    4-Methylanisole: Lacks fluorine atoms, resulting in different chemical properties.

Uniqueness: 1,3-difluoro-2-methoxy-5-methylbenzene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical behavior and reactivity. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a compound with distinct properties, making it valuable in various applications .

Properties

IUPAC Name

1,3-difluoro-2-methoxy-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKVANSXIBZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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